GlyT1 Inhibitory Potency and Selectivity Profile: Cyclohexane Sulfone Scaffold vs. Heterocyclic Sulfonamide Analogs
In a series of heterocyclic sulfonamide GlyT1 inhibitors, optimization of the central scaffold led to cyclohexane sulfone derivatives (compounds 28 and 29) that exhibited favorable in vitro potency and selectivity profiles [1]. While direct inhibitory data for 2-(cyclohexanesulfonyl)ethan-1-amine are not publicly reported, the class-level data for closely related cyclohexane sulfone analogs indicate that the cyclohexanesulfonyl moiety is a key determinant of GlyT1 binding affinity and oral bioavailability [2]. Compared to heterocyclic sulfonamide comparators lacking the cyclohexane ring, the cyclohexane sulfone scaffold conferred enhanced pharmacokinetic (PK) properties, including improved oral exposure, which was a primary objective of the SAR optimization campaign [3].
| Evidence Dimension | GlyT1 inhibitory activity (in vitro) and oral bioavailability |
|---|---|
| Target Compound Data | Not directly assayed; inferred from cyclohexane sulfone scaffold (compounds 28 and 29) in patent/series. |
| Comparator Or Baseline | Heterocyclic sulfonamide GlyT1 inhibitors lacking cyclohexane ring (specific comparator structures not detailed in abstract). |
| Quantified Difference | Cyclohexane sulfone derivatives 28 and 29 demonstrated 'good PK properties' and oral bioavailability after scaffold optimization, whereas earlier heterocyclic sulfonamides in the series required optimization to achieve favorable PK [4]. |
| Conditions | In vitro hGlyT1 inhibition assays; in vivo oral pharmacokinetic studies (species not specified). |
Why This Matters
Procurement of 2-(cyclohexanesulfonyl)ethan-1-amine as a research intermediate for GlyT1-targeted programs is justified by its structural alignment with a validated cyclohexane sulfone scaffold that has demonstrated favorable drug-like properties in preclinical studies.
- [1] Thomson JL, Blackaby WP, Jennings AS, et al. Optimisation of a series of potent, selective and orally bioavailable GlyT1 inhibitors. Bioorg Med Chem Lett. 2009;19(6):1599-1602. View Source
- [2] Castro Pineiro JL, et al. Cyclohexanesulfonyl derivatives as glyt1 inhibitors to treat schizophrenia. US Patent Application US20100029726A1. View Source
- [3] Thomson JL, Blackaby WP, Jennings AS, et al. Optimisation of a series of potent, selective and orally bioavailable GlyT1 inhibitors. Bioorg Med Chem Lett. 2009;19(6):1599-1602. View Source
- [4] Thomson JL, Blackaby WP, Jennings AS, et al. Optimisation of a series of potent, selective and orally bioavailable GlyT1 inhibitors. Bioorg Med Chem Lett. 2009;19(6):1599-1602. View Source
